
Acide crépéninique
Vue d'ensemble
Description
It is predominantly found in the seed oils of certain plants, particularly those belonging to the Asteraceae family, such as Crepis rubra and Atractylodes species . This compound is characterized by the presence of a triple bond (acetylenic bond) at the twelfth carbon of its 18-carbon chain, which grants it unique chemical properties .
Applications De Recherche Scientifique
Crepenynic acid has several scientific research applications:
Chemistry: Used as a probe to study enzymatic pathways involved in the biosynthesis of polyacetylenic compounds.
Medicine: Explored for its antibacterial and anticancer properties.
Mécanisme D'action
Crepenynic acid, also known as (Z)-octadec-9-en-12-ynoic acid, is a specialized fatty acid known for its unique acetylenic bond located at the ninth carbon of its 18-carbon chain . This compound has been the subject of various research contexts due to its distinctive chemical properties .
Target of Action
Crepenynic acid’s primary targets are the biosynthetic enzymes involved in the formation of alkyne . These enzymes play a crucial role in the conversion of linoleic acid to crepenynic acid, which is the first step of falcarindiol biosynthesis in tomato .
Mode of Action
Crepenynic acid interacts with its targets, the acetylenases, which are encoded by ACET1a and ACET1b . These identical acetylenases catalyze the conversion of linoleic acid to crepenynic acid . This interaction results in the formation of a triple bond at the Δ12 position of linoleic acid, forming crepenynic acid .
Biochemical Pathways
Crepenynic acid is involved in the biosynthesis of alkyne-containing natural products . It is derived biosynthetically from linoleic acid and is itself the precursor of a substantial number of acetylenic metabolites with diverse biological functions in plants . The conversion of linoleic acid to crepenynic acid is the first step of falcarindiol biosynthesis in tomato .
Pharmacokinetics
It is known that crepenynic acid is a major component of certain seed oils of higher plants . This suggests that the compound’s bioavailability may be influenced by its presence in these oils.
Result of Action
The result of crepenynic acid’s action is the production of a variety of acetylenic metabolites with diverse biological functions in plants . These metabolites are often used as defense compounds and have shown potential pharmaceutical properties, such as antibacterial and anti-cancer agents .
Action Environment
Crepenynic acid’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is chemically unstable and highly reactive, especially in the presence of oxygen . Furthermore, its production is often concentrated in specific tissues, such as the seeds of certain plants , suggesting that its action may be influenced by the specific environment within these tissues.
Analyse Biochimique
Biochemical Properties
Crepenynic acid plays a crucial role in biochemical reactions, particularly in the biosynthesis of polyacetylenic compounds. The conversion of linoleic acid to crepenynic acid is catalyzed by acetylenase enzymes, such as ACET1a and ACET1b . These enzymes facilitate the insertion of a triple bond at the Δ12 position of linoleic acid, forming crepenynic acid . Additionally, crepenynic acid interacts with various biomolecules, including cytochrome b5, which provides the necessary electrons for the desaturation process . The presence of crepenynic acid in plant tissues is associated with its role in plant defense mechanisms, potentially deterring pests due to its reactive acetylenic bond .
Cellular Effects
Crepenynic acid exerts several effects on various types of cells and cellular processes. In plants, it is involved in the biosynthesis of falcarindiol, a dietary metabolite with antifungal activity and cytotoxicity against several human cancer cell lines . The presence of crepenynic acid in plant tissues has been linked to its role in plant defense, where it may interfere with animal and insect metabolism . Furthermore, crepenynic acid has been shown to influence cell signaling pathways and gene expression, contributing to its biological activity .
Molecular Mechanism
The molecular mechanism of crepenynic acid involves its interaction with specific enzymes and biomolecules. The acetylenase enzymes ACET1a and ACET1b catalyze the conversion of linoleic acid to crepenynic acid through an initial hydrogen atom abstraction at the C12 position of the linoleoyl substrate . This reaction is followed by the insertion of a triple bond, resulting in the formation of crepenynic acid . The unique acetylenic bond in crepenynic acid grants it distinctive chemical properties, making it an intriguing subject in various research contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of crepenynic acid have been observed to change over time. The stability and degradation of crepenynic acid are influenced by various factors, including the presence of specific enzymes and cofactors . In developing seeds of Crepis alpina, crepenynic acid accumulates at high levels, while other tissues contain none . This tissue-specific accumulation is attributed to the co-expression of acetylenase and other desaturases, which may contribute to the stability and long-term effects of crepenynic acid in plant tissues .
Dosage Effects in Animal Models
The effects of crepenynic acid vary with different dosages in animal models. While specific studies on the dosage effects of crepenynic acid in animal models are limited, it is known that the compound’s biological activity can be influenced by its concentration . High doses of crepenynic acid may exhibit toxic or adverse effects, while lower doses may have beneficial effects on cellular function and metabolism
Metabolic Pathways
Crepenynic acid is involved in several metabolic pathways, including the biosynthesis of polyacetylenic compounds. The conversion of linoleic acid to crepenynic acid is catalyzed by acetylenase enzymes, which introduce a triple bond at the Δ12 position of linoleic acid . This reaction is the first step in the biosynthesis of falcarindiol, a polyacetylene with antifungal and cytotoxic properties .
Transport and Distribution
The transport and distribution of crepenynic acid within cells and tissues are influenced by its interactions with specific transporters and binding proteins. In the seed oils of Atractylodes lancea and A. macrocephala, crepenynic acid is predominantly found in the triacylglycerol fraction, with a contrasting distribution observed in different species . The localization and accumulation of crepenynic acid in plant tissues are likely regulated by its synthesis and assembly into triacylglycerols
Subcellular Localization
The subcellular localization of crepenynic acid is primarily within the endoplasmic reticulum, where the acetylenase enzymes responsible for its biosynthesis are located . The endoplasmic reticulum provides the necessary environment for the desaturation and acetylenation reactions that produce crepenynic acid . Additionally, the subcellular localization of crepenynic acid may be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular localization of crepenynic acid is crucial for elucidating its role in cellular metabolism and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Crepenynic acid is biosynthesized in plants through the introduction of a triple bond into an existing fatty acid. The precursor for this biosynthesis is typically linoleic acid (cis-9,12-octadecadienoic acid). The enzyme responsible for this transformation is an acetylenase, which catalyzes the conversion of linoleic acid to crepenynic acid .
Industrial Production Methods: Industrial production of crepenynic acid is not widely established due to its natural occurrence in specific plant species. extraction from seed oils of plants like Crepis rubra and Atractylodes lancea is a common method. The extraction process involves the use of solvents and subsequent purification steps to isolate the fatty acid .
Analyse Des Réactions Chimiques
Types of Reactions: Crepenynic acid undergoes various chemical reactions, including:
Reduction: Reduction of the triple bond can yield saturated or partially saturated fatty acids.
Substitution: The acetylenic bond can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Stearic acid and oleic acid derivatives.
Substitution: Halogenated fatty acids.
Comparaison Avec Des Composés Similaires
- Tariric acid (octadec-6-ynoic acid)
- Stearolic acid (octadec-9-ynoic acid)
- Sterculynic acid (cis-9,10-methylene-9-octadecen-17-ynoic acid)
Comparison: Crepenynic acid is unique due to its specific acetylenic bond position at the twelfth carbon, which is distinct from other acetylenic fatty acids like tariric and stearolic acids. This unique positioning grants crepenynic acid different chemical reactivity and biological functions . Additionally, crepenynic acid is a precursor for a substantial number of polyacetylenic metabolites, making it a critical compound in the biosynthesis of various bioactive molecules .
Propriétés
IUPAC Name |
(Z)-octadec-9-en-12-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOSKFBYQJLQOS-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC#CC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201305279 | |
| Record name | (9Z)-9-Octadecen-12-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-31-8 | |
| Record name | (9Z)-9-Octadecen-12-ynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2277-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9Z)-9-Octadecen-12-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201305279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the natural source of crepenynic acid?
A1: Crepenynic acid is found in the seed oils of certain plants, particularly those belonging to the Asteraceae family. A significant source is Crepis alpina, from which the compound derives its name. [, , ]
Q2: How is crepenynic acid biosynthesized in plants?
A2: Crepenynic acid biosynthesis involves the desaturation of linoleic acid. A specific enzyme, Δ12 acetylenase (a variant of FAD2 desaturase), catalyzes the introduction of a triple bond at the Δ12 position of linoleic acid, leading to the formation of crepenynic acid. [, , , , ]
Q3: Are there other plant species besides Crepis alpina that are known to contain crepenynic acid?
A3: Yes, besides Crepis alpina, crepenynic acid has been identified in other plant species, including Afzelia spp., Saussurea candicans, Atractylodes lancea, and Atractylodes macrocephala. [, , ]
Q4: What is the molecular formula and molecular weight of crepenynic acid?
A4: The molecular formula of crepenynic acid is C18H30O2, and its molecular weight is 278.43 g/mol. [, , ]
Q5: What spectroscopic techniques have been used to characterize crepenynic acid?
A5: Several spectroscopic techniques have been employed for the characterization of crepenynic acid and its derivatives, including gas chromatography-mass spectrometry (GC-MS), infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and silver ion thin-layer chromatography. [, , , , ]
Q6: How does the presence of both a double bond and a triple bond in crepenynic acid influence its properties?
A6: The unique structure of crepenynic acid with both a double bond and a triple bond impacts its reactivity and potential applications. The triple bond, for instance, makes it susceptible to oxidation, while the presence of both functionalities makes it suitable for cross-linking reactions in polymer chemistry. [, ]
Q7: What is known about the metabolic fate of crepenynic acid in animal models?
A7: Studies in rats have shown that dietary crepenynic acid, when administered as a naturally occurring triglyceride, is not significantly incorporated into brain, liver, or depot fat. A small amount is metabolized and excreted in the urine as 4-decynedioic acid. []
Q8: Does crepenynic acid interact with enzymes involved in fatty acid metabolism?
A8: Yes, crepenynic acid has been investigated as a potential inhibitor of essential fatty acid metabolism. [] Additionally, it has been shown to interact with lipoxygenase, an enzyme involved in the oxidation of polyunsaturated fatty acids. []
Q9: How does crepenynic acid affect lipoxygenase activity?
A9: Crepenynic acid acts as a mechanism-based inhibitor of lipoxygenase. During its enzymatic conversion, crepenynic acid generates hydroperoxide products that irreversibly inactivate the enzyme. The mechanism involves the oxidation of Fe(II)-lipoxygenase to its Fe(III) state and the generation of reactive radical species. []
Q10: What are the synthetic routes for obtaining crepenynic acid?
A10: Several methods have been developed for the synthesis of crepenynic acid, including:
- A multi-step synthesis utilizing non-3-yn-1-yl-triphenylphosphonium bromide and a C9 aldehyde-ester. []
- A method involving 1,4-diene and 1,4-enyne synthesis via dichloronorcarenol cleavage. [, ]
- Partial synthesis starting from naturally occurring crepenynic acid, leading to the production of racemic helenynolic acid. [, ]
Q11: What are the potential applications of crepenynic acid and its derivatives?
A11: Due to its unique structure and reactivity, crepenynic acid and its derivatives hold potential for various applications, including:
- Monomers in coating applications: Crepenynic acid's alkyne functionality allows its use in crosslinking reactions to form polymers with desired properties. []
- Potential pharmaceuticals: Research suggests potential therapeutic applications for crepenynic acid and related compounds, though further investigation is needed. []
- Chemical probes: The specific interaction of crepenynic acid with enzymes like lipoxygenase makes it a valuable tool for studying enzyme mechanisms and developing potential inhibitors. []
Q12: What analytical methods are used to study crepenynic acid?
A12: Analytical techniques used for studying crepenynic acid include GC-MS for identification and quantification, as well as high-performance liquid chromatography (HPLC) for separating and analyzing its triacylglycerols. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[(1,3,2-Dioxaborolan-2-yl)oxy]propyl}guanidine](/img/structure/B1231310.png)

![[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid](/img/structure/B1231313.png)
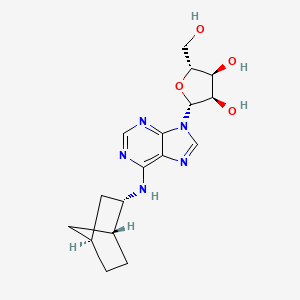
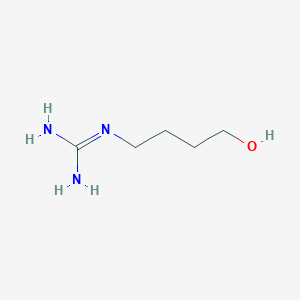

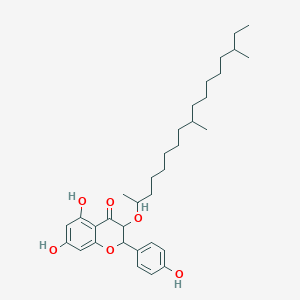
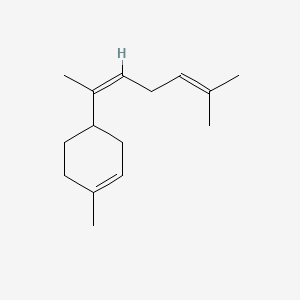
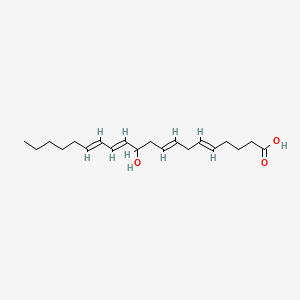

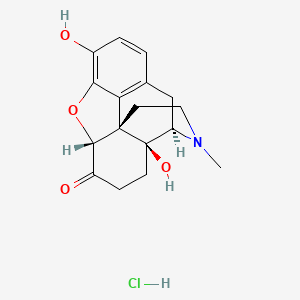
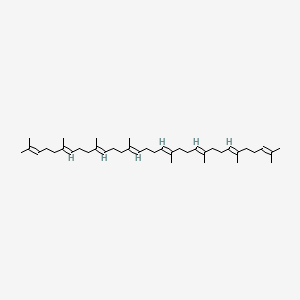
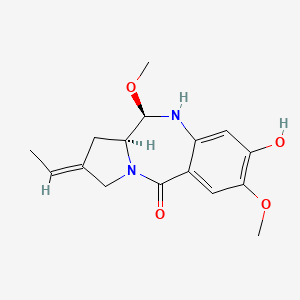
![ethyl 2-[7-[(Z)-3-chlorobut-2-enyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylbutanoate](/img/structure/B1231329.png)
